molecular formula C7H12O B013589 Hepta-2,4-dien-1-ol CAS No. 33467-79-7

Hepta-2,4-dien-1-ol

Cat. No.: B013589
CAS No.: 33467-79-7
M. Wt: 112.17 g/mol
InChI Key: MDRZSADXFOPYOC-VNKDHWASSA-N
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Description

Hepta-2,4-dien-1-ol, also known as (E,E)-2,4-Heptadien-1-ol, is an organic compound with the molecular formula C₇H₁₂O. It is characterized by the presence of two conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hepta-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the Horner-Wittig reaction, where lithiated β-hydroxy alkyldiphenylphosphine oxides react with aldehydes. This reaction is typically carried out in the presence of butyllithium, followed by allylic rearrangement catalyzed by palladium (II) to control the stereochemistry .

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Hepta-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hepta-2,4-dien-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hepta-2,4-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can modulate enzyme activity and influence cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

    Hept-2-en-4-ol: Similar structure but with only one double bond.

    Hept-2,4-dien-1-al: An aldehyde derivative with similar conjugated double bonds.

    Hexa-2,4-dien-1-ol: A shorter chain analog with similar reactivity.

Uniqueness: Hepta-2,4-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications .

Properties

IUPAC Name

(2E,4E)-hepta-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRZSADXFOPYOC-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885556
Record name 2,4-Heptadien-1-ol, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green, fruity aroma
Record name 2,4-Heptadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble, Soluble (in ethanol)
Record name 2,4-Heptadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.877-0.881
Record name 2,4-Heptadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

33467-79-7
Record name (2E,4E)-2,4-Heptadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33467-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2E,4Z)-2,4-Heptadien-1-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Heptadien-1-ol, (2E,4E)-
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Record name 2,4-Heptadien-1-ol, (2E,4E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-hepta-2,4-dien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-HEPTADIEN-1-OL, (2E,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9954PJF37O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name trans-2-trans-4-Heptadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic pathways available for producing Hepta-2,4-dien-1-ol?

A1: One efficient approach utilizes Horner–Wittig reactions of lithiated β-hydroxy alkyldiphenylphosphine oxides with aldehydes. [, ] This method allows for the synthesis of both O-trityl (E,E)- and (E,Z)-hepta-2,4-dien-1-ols. [, ] Additionally, palladium(II)-catalyzed allylic transpositions of bis-acetoxy alkyldiphenylphosphine oxides offer a route to control remote (1,4 or 1,7) relative stereochemistry across E alkenes in the final product. [, ]

Q2: Can you elaborate on the role of Palladium(II) catalysis in the synthesis of this compound?

A2: Palladium(II) catalysts play a crucial role in facilitating allylic transpositions of bis-acetoxy alkyldiphenylphosphine oxides, which are precursors to this compound. [, ] These transpositions allow for precise control over the stereochemistry of the final product. [, ] By manipulating the reaction conditions and catalyst selection, researchers can selectively synthesize specific isomers of this compound, such as the (E,E) or (E,Z) isomers. [, ] This level of control over stereochemistry is crucial, as different isomers can exhibit distinct biological activities and applications.

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